

# An In-depth Technical Guide to 1-Isopropyl-1H-pyrazol-3-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Isopropyl-1H-pyrazol-3-ol

Cat. No.: B1322980

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **1-isopropyl-1H-pyrazol-3-ol**, a heterocyclic organic compound. The document details its chemical identity, including its IUPAC name, structure, and CAS number. It explores the tautomeric nature of the compound and outlines a plausible synthetic pathway based on established chemical principles. While specific biological data for this compound is not extensively documented in publicly available literature, this guide discusses the known biological activities of the broader pyrazole class of molecules, providing context for its potential pharmacological applications.

## Chemical Identity and Structure

IUPAC Name: **1-isopropyl-1H-pyrazol-3-ol**

CAS Number: 21074-39-5

Molecular Formula: C<sub>6</sub>H<sub>10</sub>N<sub>2</sub>O

Molecular Weight: 126.16 g/mol

Structure:

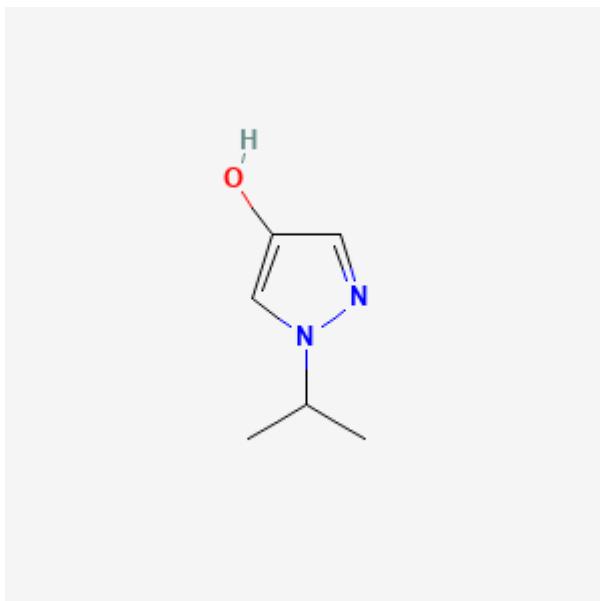


Figure 1. Chemical Structure of **1-Isopropyl-1H-pyrazol-3-ol**.

## Tautomerism

**1-Isopropyl-1H-pyrazol-3-ol** exists in tautomeric equilibrium with its keto form, 1-isopropyl-1,2-dihydro-3H-pyrazol-3-one (also known as 1-isopropyl-5-pyrazolone). This phenomenon is characteristic of hydroxy-substituted five-membered aromatic heterocycles. The equilibrium between the enol (-ol) and keto (-one) forms can be influenced by factors such as the solvent, temperature, and pH. In the solid state and in nonpolar solvents, the hydroxyl form may be favored, while polar solvents can shift the equilibrium towards the pyrazolone form.

## Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of **1-isopropyl-1H-pyrazol-3-ol** are limited. The following table summarizes available predicted and experimental data for the compound and its key synthetic precursor, ethyl 3-oxo-4-methylpentanoate.

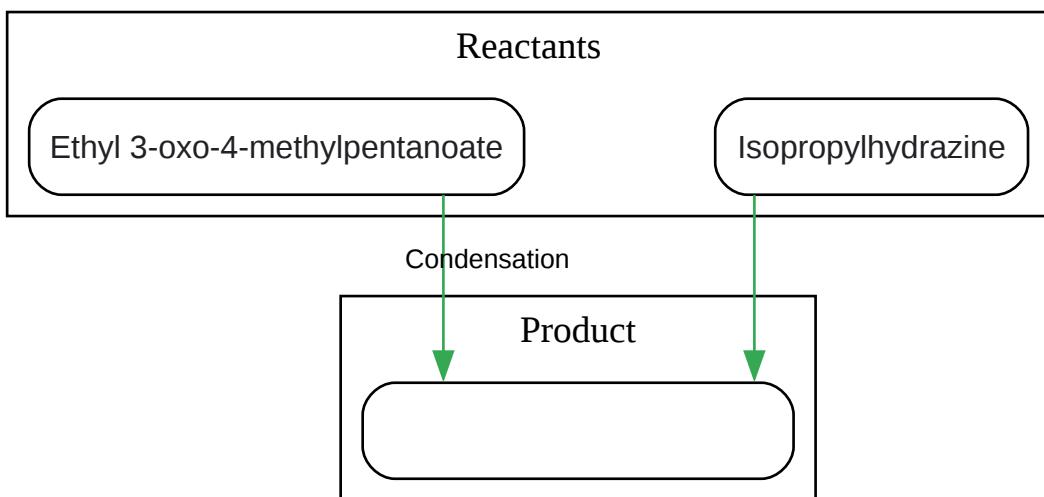
Property	1-Isopropyl-1H-pyrazol-3-ol	Ethyl 3-oxo-4-methylpentanoate
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> O	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>
Molecular Weight	126.16 g/mol	158.19 g/mol
Density	1.071±0.06 g/cm <sup>3</sup> (Predicted)	0.981 g/mL
Boiling Point	Not available	173 °C
Melting Point	Not available	-9 °C
pKa	Not available	Not available
Refractive Index	Not available	1.4265

## Synthesis

A specific, detailed experimental protocol for the synthesis of **1-isopropyl-1H-pyrazol-3-ol** is not readily available in the scientific literature. However, based on the well-established Knorr pyrazole synthesis, a plausible and widely used method involves the condensation of a  $\beta$ -ketoester with a hydrazine derivative.

## Proposed Synthetic Pathway

The synthesis of **1-isopropyl-1H-pyrazol-3-ol** can be logically achieved through the reaction of ethyl 3-oxo-4-methylpentanoate with isopropylhydrazine.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1-Isopropyl-1H-pyrazol-3-ol**.

## General Experimental Protocol for Pyrazolone Synthesis

The following is a generalized experimental protocol based on similar pyrazolone syntheses.

This should be adapted and optimized for the specific reactants.

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxo-4-methylpentanoate (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
- Addition of Hydrazine: Slowly add isopropylhydrazine (1.0 - 1.2 eq) to the stirred solution. The reaction may be exothermic.
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

## Biological Activity and Potential Applications

There is no specific biological activity or signaling pathway directly associated with **1-isopropyl-1H-pyrazol-3-ol** in the current body of scientific literature. However, the pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.

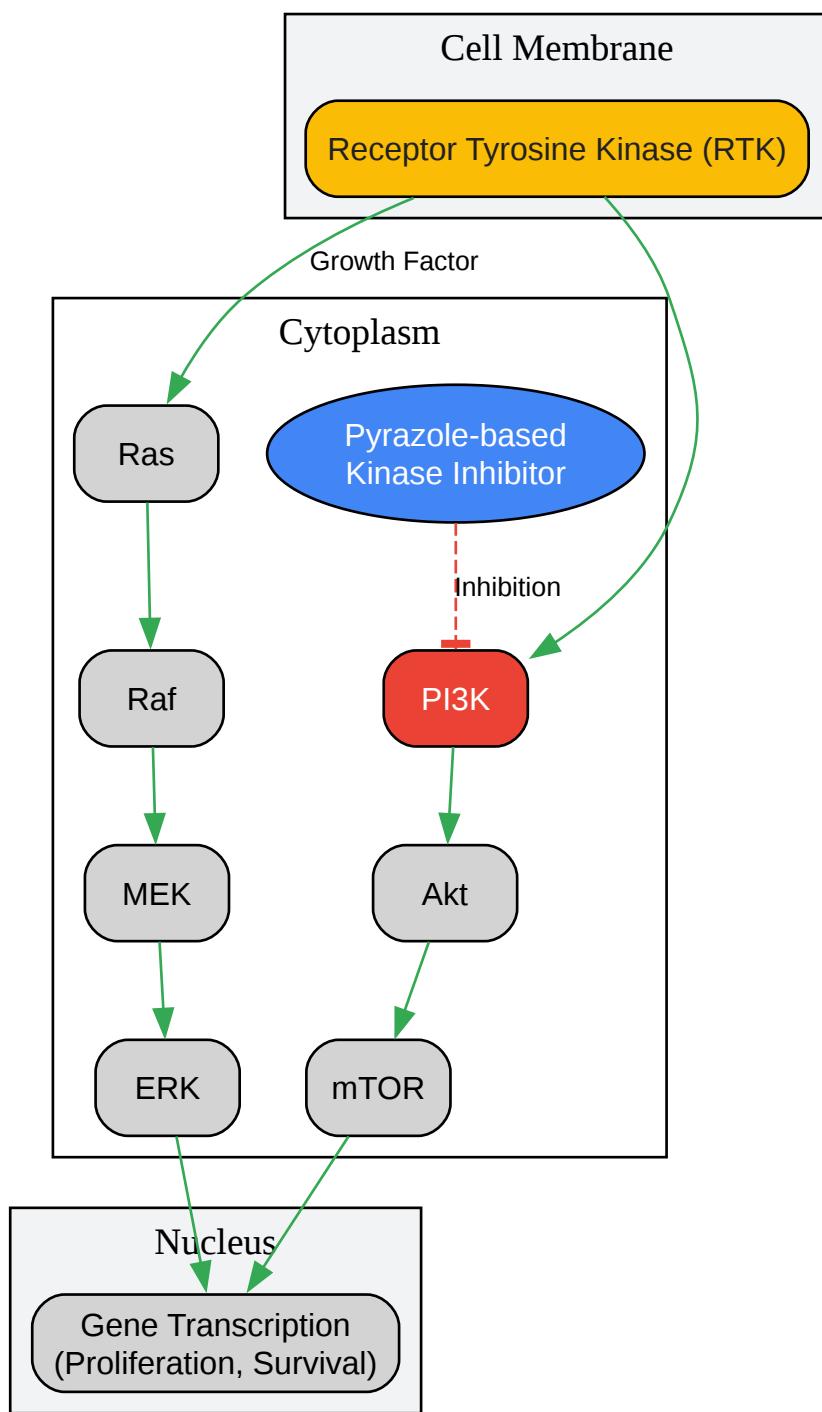
Derivatives of pyrazole have demonstrated a wide range of pharmacological activities, including but not limited to:

- Kinase Inhibition: Many pyrazole-containing molecules have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.
- Cannabinoid Receptor Modulation: Certain pyrazole derivatives act as antagonists or inverse agonists of the cannabinoid receptor 1 (CB1), with potential applications in treating metabolic disorders and addiction.
- Antimicrobial and Antiviral Activity: The pyrazole nucleus is present in several compounds with demonstrated antibacterial, antifungal, and antiviral properties.
- Anti-inflammatory and Analgesic Effects: The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib features a pyrazole core, highlighting the potential of this scaffold in modulating inflammatory pathways.

Given the broad bioactivity of the pyrazole class, **1-isopropyl-1H-pyrazol-3-ol** represents a valuable building block for the synthesis of novel compounds for screening in various drug discovery programs.

## Generalized Signaling Pathway for Pyrazole-Based Kinase Inhibitors

While the specific target of **1-isopropyl-1H-pyrazol-3-ol** is unknown, the following diagram illustrates a generalized signaling pathway that is often targeted by pyrazole-based kinase inhibitors in cancer therapy. It is important to note that this is a representative pathway and does not imply a known activity for the specific compound of interest.



[Click to download full resolution via product page](#)

Caption: Generalized MAPK and PI3K/Akt signaling pathways targeted by some pyrazole-based kinase inhibitors.

## Conclusion

**1-Isopropyl-1H-pyrazol-3-ol** is a heterocyclic compound with a well-defined chemical structure and a plausible synthetic route. While its specific physicochemical and biological properties are not yet fully characterized in the public domain, its pyrazole core suggests potential for a range of pharmacological activities. As such, it represents a valuable starting point for the development of novel therapeutic agents. Further research is warranted to elucidate its biological targets and explore its potential in drug discovery and development.

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Isopropyl-1H-pyrazol-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1322980#1-isopropyl-1h-pyrazol-3-ol-iupac-name-and-structure\]](https://www.benchchem.com/product/b1322980#1-isopropyl-1h-pyrazol-3-ol-iupac-name-and-structure)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)